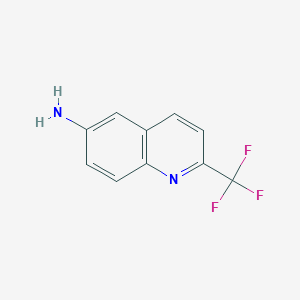

2-(Trifluoromethyl)quinolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOZVMKZTCUPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640608 | |

| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-53-5 | |

| Record name | 2-(Trifluoromethyl)-6-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Significance of 2-(Trifluoromethyl)quinolin-6-amine

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group can profoundly influence a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)quinolin-6-amine, a molecule of significant interest in drug discovery. We will explore its molecular structure through spectroscopic analysis and computational modeling, propose a robust synthetic pathway, and discuss its potential applications in the development of novel therapeutics, all grounded in established scientific principles and supported by authoritative references.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in pharmaceutical sciences.[4][5] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][6][7] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its biological effects.

The introduction of a trifluoromethyl group at the 2-position of the quinoline ring is a key design element. The CF₃ group is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the aromatic system. This can impact the molecule's pKa, dipole moment, and susceptibility to metabolic degradation. Furthermore, the lipophilic nature of the CF₃ group can enhance membrane permeability and improve pharmacokinetic profiles. The presence of an amino group at the 6-position provides a crucial handle for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

This guide will provide a detailed examination of the molecular architecture of this compound, offering insights for researchers and professionals engaged in the design and synthesis of next-generation therapeutics.

Molecular Structure Elucidation

A thorough understanding of a molecule's three-dimensional structure and electronic properties is paramount for rational drug design. In the absence of a published crystal structure for this compound, we will infer its structural characteristics through a detailed analysis of spectroscopic data from closely related analogs and computational modeling.

Predicted Spectroscopic Profile

The following spectroscopic data are predicted for this compound based on the known spectral properties of analogous compounds.[8][9][10][11]

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the substitution pattern of the quinoline ring. The aromatic region will likely display a set of coupled doublets and doublets of doublets corresponding to the protons on the bicyclic system. The amino group protons will appear as a broad singlet, the chemical shift of which may vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | ~7.5 - 7.7 | d | ~8.5 |

| H4 | ~8.2 - 8.4 | d | ~8.5 |

| H5 | ~7.2 - 7.4 | d | ~2.5 |

| H7 | ~7.4 - 7.6 | dd | ~9.0, 2.5 |

| H8 | ~7.9 - 8.1 | d | ~9.0 |

| NH₂ | ~4.5 - 5.5 | br s | - |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework. The carbon atom attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C2 | ~145 - 148 | q | ~35 |

| C3 | ~122 - 124 | s | - |

| C4 | ~135 - 137 | s | - |

| C4a | ~147 - 149 | s | - |

| C5 | ~105 - 107 | s | - |

| C6 | ~145 - 147 | s | - |

| C7 | ~124 - 126 | s | - |

| C8 | ~130 - 132 | s | - |

| C8a | ~128 - 130 | s | - |

| CF₃ | ~123 - 125 | q | ~275 |

2.1.3. ¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethylated compounds. A single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is typically observed in the range of -60 to -65 ppm relative to CFCl₃.[10][12]

2.1.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3300 - 3500 | Symmetric and asymmetric stretching |

| C=N, C=C | 1500 - 1650 | Aromatic ring stretching |

| C-F | 1100 - 1300 | Stretching |

| C-N | 1250 - 1350 | Stretching |

2.1.5. Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₀H₇F₃N₂) with a predicted exact mass of approximately 212.0561. The fragmentation pattern would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the quinoline ring.

Molecular Geometry and Crystallographic Insights

While a crystal structure for the title compound is not available, the structure of the closely related 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline provides valuable insights.[9][13] It is expected that the quinoline ring system in this compound is largely planar. The trifluoromethyl group at the 2-position will likely adopt a staggered conformation relative to the quinoline ring to minimize steric hindrance. The amino group at the 6-position will also lie in or close to the plane of the aromatic ring.

Intermolecular interactions are expected to play a significant role in the solid-state packing of this molecule. Hydrogen bonding between the amino group of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule is a plausible interaction. Additionally, π-π stacking interactions between the aromatic quinoline systems are anticipated.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established methodologies for quinoline synthesis. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis would commence with a Skraup-Doebner-von Miller reaction, a classic method for constructing the quinoline core.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis of 6-(Trifluoromethyl)quinoline

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-aminobenzotrifluoride (1.0 eq).

-

Addition of Reagents: Slowly add concentrated sulfuric acid (3.0 eq) with cooling. Then, add glycerol (3.0 eq) dropwise, maintaining the temperature below 120°C.

-

Reaction: Add a suitable oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate (1.5 eq), in portions. Heat the mixture to 130-140°C for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of 6-(Trifluoromethyl)quinoline

-

Reaction Setup: Dissolve 6-(Trifluoromethyl)quinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Addition of Nitrating Agent: Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10°C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up and Purification: Pour the reaction mixture onto ice and neutralize with a sodium carbonate solution. Filter the resulting precipitate, wash with water, and dry to yield the nitro derivative. The position of nitration will need to be confirmed by spectroscopic methods.

Protocol 3: Reduction of the Nitro Group

-

Reaction Setup: Suspend the nitro-6-(trifluoromethyl)quinoline derivative (1.0 eq) in ethanol or acetic acid.

-

Reduction: Add a reducing agent such as tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Reaction: Heat the mixture to reflux or stir under a hydrogen balloon until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction, neutralize with a base, and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Drug Development

The this compound scaffold is a highly attractive starting point for the development of new therapeutic agents due to the established biological activities of related quinoline derivatives.

Caption: Logical workflow for the development of drug candidates from the core scaffold.

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The trifluoromethyl group can enhance the potency and selectivity of these compounds. The 6-amino group of the title compound can be readily functionalized to introduce pharmacophores known to interact with specific cancer targets.

Antimalarial and Anti-infective Properties

The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, such as chloroquine. While the title compound is a 6-aminoquinoline, this class of compounds has also shown promise as antimalarial agents.[9] The trifluoromethyl group may help to overcome drug resistance mechanisms. Furthermore, quinoline derivatives have been investigated for their antibacterial and antifungal activities.

Central Nervous System (CNS) Applications

Certain quinoline derivatives have shown activity as modulators of CNS targets. The physicochemical properties imparted by the trifluoromethyl group may facilitate blood-brain barrier penetration, making this scaffold of interest for the development of drugs targeting neurological disorders.

Conclusion

This compound represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its structure combines the proven biological relevance of the quinoline core with the advantageous properties of the trifluoromethyl group. This technical guide has provided a comprehensive analysis of its predicted molecular structure, a plausible synthetic route, and a discussion of its potential applications in drug discovery. The insights presented herein are intended to support and guide researchers in the development of novel and effective therapeutic agents based on this promising molecular framework.

References

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

DergiPark. (n.d.). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Retrieved from [Link]

-

DergiPark. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

ResearchGate. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study | Request PDF. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Biological Activities of Quinoline Derivatives. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem. Retrieved from [Link]

-

Uitspraken.nl. (2025). ECLI:NL:RBDHA:2025:24287, Rechtbank Den Haag, C/09/693949. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)aniline. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 2-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)quinolin-6-amine

Introduction: The Significance of 2-(Trifluoromethyl)quinolin-6-amine in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, has emerged as a crucial building block in the development of novel pharmaceuticals, especially in the fields of oncology and infectious diseases. Its unique electronic and steric properties make it an attractive moiety for designing potent and selective inhibitors of various enzymes and receptors. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Strategic Approaches to the Quinoline Core: A Tale of Two Pathways

The synthesis of this compound can be broadly categorized into two effective strategies: a classical multi-step approach involving the construction of a nitro-intermediate followed by reduction, and a more contemporary, direct method via intramolecular cyclization of an enaminone precursor. Each pathway presents its own set of advantages and challenges, which will be discussed in detail to allow for an informed selection based on available resources and desired outcomes.

Pathway 1: The Classical Approach - Building the Ring and Functional Group Interconversion

This well-established route follows a two-stage process: the initial formation of the trifluoromethylated quinoline ring with a nitro group at the 6-position, followed by the reduction of the nitro functionality to the desired primary amine. This pathway leverages traditional named reactions in heterocyclic chemistry, offering reliability and scalability.

Stage 1: Synthesis of 2-(Trifluoromethyl)-6-nitroquinoline via Combes-type Reaction

The Combes quinoline synthesis and its variations, such as the Doebner-von Miller reaction, provide a robust method for constructing the quinoline core.[1][2][3][4][5] In the context of our target molecule, this involves the acid-catalyzed condensation of 4-nitroaniline with a trifluoromethyl-substituted β-dicarbonyl compound, typically ethyl trifluoroacetoacetate. The strong electron-withdrawing nature of the nitro group on the aniline starting material can influence the cyclization step.[3]

Caption: Combes-type synthesis of the nitro-intermediate.

Materials:

-

4-Nitroaniline

-

Ethyl trifluoroacetoacetate

-

Polyphosphoric acid (PPA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (1.0 eq) and ethyl trifluoroacetoacetate (1.2 eq).

-

Condensation: Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Cyclization: Cool the reaction mixture to approximately 80 °C and cautiously add polyphosphoric acid (PPA) (10 times the weight of 4-nitroaniline).

-

Heating: Increase the temperature to 140-150 °C and maintain for 4-6 hours, continuing to monitor the reaction by TLC.

-

Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(trifluoromethyl)-6-nitroquinoline as a solid.

Stage 2: Reduction of 2-(Trifluoromethyl)-6-nitroquinoline to this compound

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective, with catalytic hydrogenation and reduction using metals in acidic media being the most common. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the trifluoromethyl group or the quinoline ring.

Caption: Reduction of the nitro-intermediate to the final amine.

Materials:

-

2-(Trifluoromethyl)-6-nitroquinoline

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas supply

-

Parr shaker or similar hydrogenation apparatus

-

Celite®

Procedure:

-

Reaction Setup: To a solution of 2-(trifluoromethyl)-6-nitroquinoline (1.0 eq) in ethanol or ethyl acetate in a suitable pressure vessel, add 10% Pd/C (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and shake or stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by the uptake of hydrogen and by TLC analysis. The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Materials:

-

2-(Trifluoromethyl)-6-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide solution (10 M)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)-6-nitroquinoline (1.0 eq) in ethanol.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice.

-

Neutralization: Carefully basify the mixture by adding 10 M sodium hydroxide solution until the pH is approximately 10-12, which will precipitate tin salts.

-

Extraction: Extract the product into ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer to give the crude product, which can be purified by column chromatography or recrystallization.

Pathway 2: The Direct Approach - Intramolecular Cyclization of Enaminones

A more modern and convergent approach to this compound involves the intramolecular cyclization of a pre-formed enaminone.[6][7] This method offers the advantage of constructing the desired substituted quinoline in a single cyclization step from a readily accessible intermediate. The key is the synthesis of the enaminone precursor, which is typically formed from the condensation of a trifluoromethyl β-ketoester or β-diketone with a suitable diamine.

Caption: Direct synthesis via intramolecular enaminone cyclization.

Stage 1: Synthesis of (Z)-4-((4-Aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-one

Materials:

-

4-Methoxy-1,1,1-trifluorobut-3-en-2-one

-

p-Phenylenediamine

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol.

-

Addition of Amine: Add p-phenylenediamine (1.1 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The product often precipitates out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired enaminone.

Stage 2: Intramolecular Cyclization

Materials:

-

(Z)-4-((4-Aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-one

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid.

-

Addition of Enaminone: Slowly add the enaminone precursor (1.0 eq) to the sulfuric acid at 0 °C with stirring.

-

Heating: Gradually heat the reaction mixture to 120 °C and maintain this temperature for 8-10 hours.[6]

-

Work-up: Cool the reaction to room temperature and pour it onto crushed ice.

-

Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solvent. Purify the crude product by column chromatography to afford this compound.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Classical Approach | Pathway 2: Enaminone Cyclization |

| Starting Materials | 4-Nitroaniline, Ethyl trifluoroacetoacetate | p-Phenylenediamine, 4-Methoxy-1,1,1-trifluorobut-3-en-2-one |

| Number of Steps | 2 (Cyclization, Reduction) | 2 (Enaminone formation, Cyclization) |

| Key Intermediates | 2-(Trifluoromethyl)-6-nitroquinoline | (Z)-4-((4-Aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-one |

| Reaction Conditions | High temperatures, strong acids (PPA), potentially hazardous reducing agents or high-pressure hydrogenation. | Milder conditions for enaminone formation, but requires strong acid and high temperature for cyclization. |

| Yields | Generally moderate to good, but can be variable depending on the specific conditions of each step. | Can provide good yields, reported up to 87% for analogous compounds.[7] |

| Scalability | Well-established and generally scalable. | Potentially scalable, but may require optimization for large-scale production. |

| Advantages | Utilizes readily available starting materials and well-understood reactions. | More convergent and potentially more direct. |

| Disadvantages | Multi-step process, use of a nitro intermediate. | Requires synthesis of a specific enaminone precursor. |

Conclusion

The synthesis of this compound is achievable through multiple strategic pathways, each with its own merits. The classical approach, involving the formation and subsequent reduction of a nitro-intermediate, offers a reliable and well-documented route. In contrast, the more direct intramolecular cyclization of an enaminone precursor presents a more convergent and potentially more efficient alternative. The selection of the optimal pathway will depend on the specific needs of the research, including the availability of starting materials, desired scale of production, and the laboratory's capabilities. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers to successfully synthesize this important building block for the advancement of drug discovery and development.

References

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry.

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. (n.d.). DergiPark.

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark.

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- The Skraup‐Doebner‐Von Miller quinoline synthesis. (n.d.).

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv

- Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. (n.d.).

- 791595-93-2 | 6-(trifluoromethyl)quinolin-2-amine. (n.d.). ChemScene.

- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). Benchchem.

- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). HETEROCYCLES.

- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. (n.d.). NIH.

- An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)

- An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012). Journal of the American Chemical Society.

- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c

- THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. (n.d.). Georgia Institute of Technology.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry.

- Supporting Information Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (n.d.). The Royal Society of Chemistry.

- Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. (n.d.).

- Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. (2019).

- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C

- (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.).

- Navigating the Synthesis of 2,4,6-Trimethylquinoline: A Technical Support Guide. (n.d.). Benchchem.

- Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. (n.d.).

- Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. (n.d.). Benchchem.

- Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (n.d.).

- Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. (2016). PubMed.

- Preliminary Optimization and Kinetics of SnCl2-HCl Catalyzed Hydrothermal Conversion of Microcrystalline Cellulose to Levulinic Acid. (n.d.). Tech Science Press.

- Synthesis of 1-azaazulenes using ring-opening cyclization of spirocyclopropane with amine. (2021). Heterocycles.

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

An In-depth Technical Guide to 2-(Trifluoromethyl)quinolin-6-amine and its Isomeric Congeners in Drug Discovery

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established method for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)quinolin-6-amine and its isomers, a class of compounds holding significant promise for researchers, scientists, and drug development professionals. While the specific isomer this compound is a defined chemical entity, the broader class of trifluoromethylated aminoquinolines is more extensively documented in scientific literature. This whitepaper will delve into the synthesis, chemical properties, and therapeutic applications of these molecules, with a focus on their emerging role in oncology. We will use well-characterized isomers as exemplars to illustrate the principles that govern the utility of this molecular architecture.

Chemical Identity and Properties

The precise substitution pattern of the amine and trifluoromethyl groups on the quinoline core dictates the compound's physicochemical properties, which in turn influences its biological activity, metabolic stability, and formulation potential. Below is a comparative table of representative isomers. For the purpose of this guide, we will frequently refer to 6-(Trifluoromethyl)quinolin-2-amine as a primary example due to the availability of public data.

| Property | 6-(Trifluoromethyl)quinolin-2-amine | 8-(Trifluoromethyl)quinolin-6-amine | 4-Amino-6-(trifluoromethyl)quinoline |

| CAS Number | 791595-93-2[2] | 1080640-91-0[3] | 247113-89-9[4] |

| Molecular Formula | C₁₀H₇F₃N₂[2] | C₁₀H₇F₃N₂[3] | C₁₀H₇F₃N₂[4] |

| Molecular Weight | 212.17 g/mol [2] | 212.17 g/mol [3] | 212.17 g/mol [4] |

| Purity | ≥98%[2] | ≥97%[3] | Not Specified |

| Appearance | Not Specified | Not Specified | Off-white powder |

| Topological Polar Surface Area (TPSA) | 38.91 Ų[2] | 38.91 Ų[3] | Not Specified |

| LogP (Calculated) | 2.8358[2] | 2.8358[3] | Not Specified |

| Storage Conditions | 4°C, protect from light[2] | 4°C, protect from light[3] | 0-8°C[4] |

The Strategic Importance of the Trifluoromethylated Quinoline Scaffold

The combination of the quinoline nucleus and a trifluoromethyl group creates a pharmacophore with exceptional utility in drug design.

-

The Quinoline Core: This bicyclic heterocycle is found in numerous FDA-approved drugs, from the antimalarial chloroquine to modern anticancer agents.[1][5] Its rigid, planar structure provides a robust scaffold for orienting functional groups to interact with biological targets, while its aromatic nature allows for π-π stacking interactions with protein residues.

-

The Trifluoromethyl Group (-CF3): The introduction of a -CF3 group is a powerful tactic in medicinal chemistry for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the half-life and bioavailability of a drug.[6]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance membrane permeability and facilitate passage across the blood-brain barrier.[6]

-

Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety significantly lowers the pKa of nearby basic groups, such as the quinoline nitrogen and the exocyclic amine. This can be crucial for optimizing target binding and avoiding off-target effects.[7]

-

Enhanced Binding Affinity: The unique electronic properties and the ability of fluorine to participate in hydrogen bonding and multipolar interactions can lead to stronger and more selective binding to target proteins.[6]

-

Synthesis and Mechanistic Insights

The synthesis of trifluoromethylated aminoquinolines typically involves multi-step sequences starting from appropriately substituted anilines or building the quinoline core through classical named reactions. A generalized and plausible synthetic strategy involves the Combes quinoline synthesis.

Causality in Synthetic Design: The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone. To synthesize the target molecule, one would strategically start with an aniline already bearing the trifluoromethyl group at the desired position (e.g., 4-(trifluoromethyl)aniline). The choice of β-diketone determines the substitution pattern on the pyridine ring of the quinoline. For the parent compound, acetylacetone would be used, followed by subsequent chemical transformations to introduce the amino group. A more direct route involves using a nitrated aniline, constructing the quinoline core, and then reducing the nitro group to an amine.

Caption: Generalized workflow for the synthesis of a 2-amino-6-(trifluoromethyl)quinoline.

Applications in Drug Development: A Focus on Oncology

Trifluoromethylated quinoline derivatives are actively being investigated as potent anticancer agents.[4] Their mechanism of action often involves the inhibition of critical cellular processes required for tumor growth and proliferation.

Inhibition of Microtubule Polymerization: A key area of investigation for quinoline derivatives is their ability to act as microtubule-targeting agents. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Compounds that disrupt microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, leading to programmed cell death (apoptosis). Several quinoline-based molecules have been shown to inhibit tubulin polymerization, functioning similarly to established drugs like colchicine.

Caption: Mechanism of action for quinoline-based microtubule polymerization inhibitors.

Beyond microtubule inhibition, various quinoline derivatives have been investigated as inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR) and other signaling pathways crucial for cancer cell survival, demonstrating the scaffold's versatility.[8]

Experimental Protocol: Synthesis of 2-Amino-6-(trifluoromethyl)quinoline

This protocol is a representative, self-validating system based on established chemical transformations for this class of compounds.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)quinoline (Key Intermediate)

-

Reaction Setup: To a solution of 6-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) in phosphoryl chloride (POCl₃, 5.0 eq), add N,N-dimethylformamide (DMF, 0.1 eq) dropwise at 0°C under a nitrogen atmosphere.

-

Reaction Execution: Stir the reaction mixture at 110°C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with aqueous sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-chloro-6-(trifluoromethyl)quinoline. The structure should be confirmed by ¹H NMR and Mass Spectrometry.

Step 2: Amination to Yield 2-Amino-6-(trifluoromethyl)quinoline

-

Reaction Setup: In a sealed pressure vessel, combine 2-chloro-6-(trifluoromethyl)quinoline (1.0 eq), copper(I) oxide (Cu₂O, 0.1 eq), and L-proline (0.2 eq) in dimethyl sulfoxide (DMSO). Add aqueous ammonia (NH₃·H₂O, 10.0 eq).

-

Reaction Execution: Seal the vessel and heat the mixture to 120°C for 24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, 2-amino-6-(trifluoromethyl)quinoline.

-

Final Validation: The identity and purity of the final compound must be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related trifluoromethylated quinoline carboxylic acids provides guidance.[9]

-

Hazard Classification: Assumed to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

GHS Pictogram: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Spectroscopic Profile of 2-(Trifluoromethyl)quinolin-6-amine: A Technical Guide for Drug Discovery Professionals

Introduction

2-(Trifluoromethyl)quinolin-6-amine is a heterocyclic aromatic compound featuring a quinoline core, a potent pharmacophore, substituted with a trifluoromethyl group at the 2-position and an amine group at the 6-position. The unique electronic properties imparted by the electron-withdrawing trifluoromethyl group and the electron-donating amine group make this scaffold a compelling starting point for medicinal chemistry campaigns, particularly in the development of novel therapeutics. Quinoline derivatives have a rich history in drug discovery, with applications as antimalarial, anticancer, antibacterial, and antiviral agents.[1][2]

A thorough understanding of the spectroscopic characteristics of this compound is paramount for unambiguous structural confirmation, purity assessment, and as a foundational dataset for the characterization of its future derivatives. This in-depth guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The interpretations are grounded in established principles and data from closely related analogues, offering researchers a reliable framework for their experimental work.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its spectroscopic signature. The quinoline ring system provides a rigid backbone with distinct aromatic protons and carbons. The trifluoromethyl group serves as a unique NMR probe, while the amine group influences both the electronic environment of the aromatic ring and presents characteristic vibrational modes in IR spectroscopy.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals in the aromatic region, corresponding to the protons on the quinoline ring, and a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the trifluoromethyl and amine groups.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-3 | 7.6 - 7.8 | d | J = 8.5 - 9.0 | Ortho coupling to H-4. |

| H-4 | 8.2 - 8.4 | d | J = 8.5 - 9.0 | Deshielded by the quinoline nitrogen and the CF₃ group. |

| H-5 | 7.0 - 7.2 | d | J = 2.0 - 2.5 | Ortho to the electron-donating NH₂ group. |

| H-7 | 7.3 - 7.5 | dd | J = 8.8 - 9.2, 2.0 - 2.5 | Ortho coupling to H-8 and meta coupling to H-5. |

| H-8 | 7.8 - 8.0 | d | J = 8.8 - 9.2 | Deshielded by proximity to the heterocyclic ring. |

| NH₂ | 5.0 - 6.0 | br s | - | Broad signal due to quadrupole broadening and exchange. |

Note: Predicted values are based on data from similar quinoline derivatives.[3][4][5] Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals for the carbon atoms of the quinoline ring and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (¹JCF) | Rationale |

| C-2 | 145 - 148 | q, J ≈ 35-40 Hz | Attached to the CF₃ group. |

| C-3 | 120 - 123 | s | Aromatic CH. |

| C-4 | 135 - 138 | s | Aromatic CH. |

| C-4a | 148 - 151 | s | Bridgehead carbon. |

| C-5 | 105 - 108 | s | Shielded by the NH₂ group. |

| C-6 | 145 - 148 | s | Attached to the NH₂ group. |

| C-7 | 122 - 125 | s | Aromatic CH. |

| C-8 | 130 - 133 | s | Aromatic CH. |

| C-8a | 140 - 143 | s | Bridgehead carbon. |

| CF₃ | 120 - 125 | q, J ≈ 270-280 Hz | Trifluoromethyl carbon. |

Note: Predicted values are based on data from similar quinoline derivatives.[3][4][5] Actual values may vary.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. The trifluoromethyl group in this compound will give a single, sharp signal.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Group | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| CF₃ | -60 to -65 | s | Typical range for a CF₃ group attached to an aromatic ring.[6][7] |

The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, making it an excellent probe for studying intermolecular interactions.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Acquire the spectrum in positive ion mode.

Expected Fragmentation Pattern:

The molecular ion peak [M+H]⁺ is expected to be observed at m/z 213.17. The fragmentation of quinoline derivatives often involves the loss of small neutral molecules.[10][11][12]

Figure 2: Predicted key fragmentation pathways for this compound in ESI-MS.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Description |

| 213.17 | [M+H]⁺ | Protonated molecular ion. |

| 194.17 | [M+H - F]⁺ | Loss of a fluorine radical. |

| 186.17 | [M+H - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for N-heterocycles.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium, Broad | N-H stretch | Primary Amine (NH₂) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 1620 - 1580 | Strong | C=C and C=N stretch | Quinoline Ring |

| 1600 - 1550 | Medium | N-H bend | Primary Amine (NH₂) |

| 1350 - 1150 | Strong | C-F stretch | Trifluoromethyl (CF₃) |

| 1300 - 1200 | Medium | C-N stretch | Aromatic Amine |

| 900 - 675 | Strong | C-H out-of-plane bend | Aromatic C-H |

The IR spectrum will be dominated by the strong C-F stretching vibrations of the trifluoromethyl group and the characteristic bands of the primary amine and the aromatic quinoline core.[5][13][14][15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the quinoline ring will result in strong absorption in the UV region.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

Table 6: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250 - 270 | High | π → π |

| ~340 - 360 | Moderate | π → π |

The absorption spectrum of quinoline derivatives is influenced by the nature and position of substituents.[16][17][18] The presence of the amino group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, researchers can confidently approach the synthesis and characterization of this and related molecules. The detailed protocols and interpreted data tables serve as a practical resource for scientists in the field of drug discovery and development, facilitating the efficient progression of their research endeavors.

References

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.).

- Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.).

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Anal Bioanal Chem.

- MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.).

- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. (n.d.).

- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. (n.d.).

- Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.).

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.).

- Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers - Benchchem. (n.d.).

- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar. (n.d.).

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).

- ¹H (a) and ¹³C (b) NMR spectra of... - ResearchGate. (n.d.).

- Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors - ResearchGate. (n.d.).

- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchGate. (n.d.).

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (2021).

- INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC - DergiPark. (n.d.).

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline - DergiPark. (n.d.).

- 1080640-91-0 | 8-(Trifluoromethyl)quinolin-6-amine | ChemScene. (n.d.).

- Fluorine NMR. (n.d.).

- 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior | Request PDF - ResearchGate. (n.d.).

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).

- 791595-93-2 | 6-(trifluoromethyl)quinolin-2-amine - ChemScene. (n.d.).

- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline - ResearchGate. (n.d.).

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (2021).

- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.).

- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.).

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023).

- 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem - NIH. (n.d.).

- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino - MalariaWorld. (2022).

- 325-13-3 | 6-(Trifluoromethyl)quinoline - ChemScene. (n.d.).

- Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy - PubMed. (n.d.).

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 9. biophysics.org [biophysics.org]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempap.org [chempap.org]

- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

2-(Trifluoromethyl)quinolin-6-amine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Trifluoromethyl)quinolin-6-amine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a crucial parameter for its development in pharmaceutical and chemical applications. As direct, quantitative solubility data for this specific molecule is not extensively published, this document focuses on the foundational principles, predictive insights based on its structure, and robust experimental methodologies for its determination. We will delve into the physicochemical properties that govern its solubility, outline gold-standard experimental protocols, and discuss the application of in-silico models.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development. For an active pharmaceutical ingredient (API) like this compound, poor aqueous solubility can lead to low bioavailability, hindering its therapeutic efficacy. Conversely, its solubility in organic solvents is paramount for various stages of development, including:

-

Synthesis and Purification: Selecting appropriate solvents is essential for reaction chemistry, crystallization, and achieving high purity.

-

Formulation: Developing viable dosage forms, from oral solids to parenteral solutions, requires a deep understanding of the API's behavior in different solvent systems.

-

Analytical Method Development: Accurate quantification and characterization rely on dissolving the compound in a suitable solvent for techniques like HPLC and spectroscopy.

The structure of this compound, featuring a rigid quinoline core, a lipophilic trifluoromethyl group, and a polar amine group, presents a unique solubility profile that warrants careful investigation.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties. While extensive experimental data for this compound is sparse, we can infer its likely behavior from its structural components and data available for analogous structures.

| Property | Predicted Value/Insight | Influence on Solubility |

| Molecular Formula | C₁₀H₇F₃N₂ | - |

| Molecular Weight | 212.17 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| logP (Octanol-Water Partition Coefficient) | Predicted: ~2.5 - 3.5 | A positive logP indicates a preference for lipophilic (organic) environments over aqueous ones, suggesting better solubility in non-polar organic solvents. |

| pKa (Acid Dissociation Constant) | Predicted: Amine group (NH₂) pKa ~ 3-4 | The basicity of the quinoline nitrogen and the amino group means the compound's ionization state will be pH-dependent, significantly impacting its solubility in protic solvents. |

| Melting Point | Not readily available. | A high melting point often correlates with strong intermolecular forces in the crystal lattice, leading to lower solubility as more energy is required to break these interactions. |

| Hydrogen Bonding | The amine group can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor. | This influences interactions with protic solvents like alcohols and can affect crystal packing. |

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which reduces the basicity of the quinoline ring system and the exocyclic amine. This electronic effect, combined with its lipophilicity, is expected to enhance solubility in moderately polar to non-polar organic solvents.

Experimental Determination of Solubility

A systematic approach to determining solubility is crucial. The choice of method depends on the required accuracy, throughput, and the stage of development.

The Gold Standard: Shake-Flask Method (ICH Guideline Q6A)

The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility. It involves saturating a solvent with the compound and then quantifying the dissolved concentration.

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent (e.g., ethanol, DMSO, acetone) in a sealed, screw-cap vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-72 hours) to ensure the solution has reached equilibrium. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation or filtration (using a solvent-compatible, non-adsorbing filter, e.g., PTFE) is then used to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods

For early-stage discovery, HTS methods offer a faster, albeit less precise, assessment of solubility across a large panel of solvents. These methods often rely on automation.

-

Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between kinetic and thermodynamic solubility. HTS methods often measure kinetic solubility, which is the concentration at which a compound, added from a concentrated stock solution (e.g., in DMSO), starts to precipitate. This can overestimate the true thermodynamic solubility.

Caption: Conceptual Difference Between Thermodynamic and Kinetic Solubility.

Predictive Solubility Models: An In-Silico Approach

When experimental data is unavailable, computational models can provide valuable estimates of solubility. The most common approach is based on the General Solubility Equation (GSE) developed by Yalkowsky and Banerjee.

Log S = 0.8 - LogP - 0.01 (MP - 25)

Where:

-

Log S is the logarithm of the molar solubility (mol/L).

-

LogP is the octanol-water partition coefficient.

-

MP is the melting point in degrees Celsius.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, formulation, and analytical testing. Based on its structure, it is predicted to have moderate to good solubility in a range of organic solvents, particularly those of intermediate polarity. However, this must be confirmed through rigorous experimental validation.

The recommended path forward is the systematic determination of its thermodynamic solubility in a panel of pharmaceutically relevant solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, DMSO, and NMP) using the shake-flask method at both ambient and physiological temperatures. This empirical data will provide the definitive foundation for all subsequent development activities involving this promising compound.

The Trifluoromethylated Quinoline Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity, Mechanisms of Action, and Therapeutic Potential of Trifluoromethylated Quinolines

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups into the quinoline scaffold has emerged as a powerful paradigm in medicinal chemistry, yielding a plethora of compounds with potent and diverse biological activities. The unique physicochemical properties imparted by the CF3 group—including enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—synergize with the inherent pharmacological promiscuity of the quinoline nucleus to create a truly privileged structural motif.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of trifluoromethylated quinolines, with a focus on their anticancer, antimalarial, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. We delve into the intricate mechanisms of action, present robust structure-activity relationship (SAR) data, and provide detailed experimental protocols for the evaluation of these compelling therapeutic candidates. This guide is intended to serve as an authoritative resource for researchers and drug development professionals, fostering a deeper understanding of this critical class of compounds and inspiring further innovation in the field.

The Strategic Advantage of Trifluoromethylation in Quinoline-Based Drug Design

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[3] Its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal chelation has rendered it a "privileged scaffold." However, the true therapeutic potential of many quinoline-based compounds has been unlocked through the judicious incorporation of the trifluoromethyl group.

The CF3 group is a bioisostere of the methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] Specifically, trifluoromethylation can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to an increased in vivo half-life and improved bioavailability.[4]

-

Increase Lipophilicity: The CF3 group significantly enhances a molecule's ability to permeate biological membranes, facilitating access to intracellular targets.[1]

-

Modulate Receptor Binding: The electronic and steric properties of the CF3 group can lead to more potent and selective interactions with biological targets.[2]

The synergy between the quinoline scaffold and the trifluoromethyl group has thus provided a fertile ground for the discovery of novel therapeutics with improved efficacy and safety profiles.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Trifluoromethylated quinolines have demonstrated remarkable potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines through diverse mechanisms of action.

Mechanism of Action: Kinase Inhibition and Disruption of Microtubule Dynamics

A significant number of trifluoromethylated quinolines exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One prominent mechanism is the inhibition of protein kinases , which are crucial regulators of cellular processes and are often dysregulated in cancer.[5][6] For instance, certain 2-anilinoquinoline derivatives bearing a trifluoromethyl group have been identified as potent inhibitors of SGK1 (serum/glucocorticoid-regulated kinase 1), a kinase implicated in tumor progression and drug resistance.[7]

Another critical anticancer mechanism of this class of compounds is the inhibition of tubulin polymerization .[8] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Pharmacokinetics of Mefloquine

Understanding the pharmacokinetic profile of mefloquine is crucial for its effective clinical use.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption Half-life | 1 - 4 hours | [9] |

| Time to Peak Concentration | 7 - 24 hours | [9] |

| Apparent Volume of Distribution | ~200 L | [10] |

| Plasma Protein Binding | >98% | [10] |

| Terminal Elimination Half-life | 13.8 - 40.9 days | [9] |

Structure-Activity Relationship in Antimalarial Quinolines

SAR studies have revealed that the presence and position of trifluoromethyl groups are critical for antimalarial activity. Derivatives containing two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinolines, often exhibit higher in vitro activity compared to their mono-trifluoromethylated counterparts. [11]

Antimicrobial Activity: A Broad Spectrum of Action

Trifluoromethylated quinolines have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Mechanism of Action: Targeting DNA Gyrase and Topoisomerase IV

Similar to fluoroquinolone antibiotics, trifluoromethylated quinolines are believed to exert their antimicrobial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV . [12]These enzymes are essential for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Sitafloxacin | S. pneumoniae | ≤ 0.008 | [13] |

| Sitafloxacin | H. influenzae | 16 | [13] |

| Oxazino Quinoline Derivatives | S. aureus | 4 | [14] |

| Iodo-Quinoline Derivatives | S. epidermidis | Varies | [15] |

| Quinoline-Based Hydroxyimidazolium Hybrids | C. neoformans | 15.6 - 250 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. [17] Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Trifluoromethylated quinoline compound (dissolved in DMSO)

-

0.5 McFarland standard

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the trifluoromethylated quinoline compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-72 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and trifluoromethylated quinolines have emerged as promising anti-inflammatory agents.

Mechanism of Action: Inhibition of COX, LOX, and NF-κB Signaling

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes and signaling pathways in the inflammatory cascade. These include:

-

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some trifluoromethylated quinolines have been shown to be selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. [18][19]* Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Inhibition of 5-LOX is a particularly attractive target for anti-inflammatory drug development. [8]* NF-κB Signaling Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of the NF-κB pathway represents a powerful strategy for controlling inflammation. [20]

Quantitative Anti-inflammatory Activity

| Compound/Derivative | Target | IC50 | Reference |

| CF3–indomethacin | mCOX-2 | 267 nM | [18] |

| CF3–indomethacin | oCOX-1 | > 100 µM | [18] |

| Benzyloxy thiazole analogs with meta-fluorine | COX-2 | 0.28 µM | [19] |

Expanding Horizons: Antiviral and Neuroprotective Potential